molecular formula C11H12N4O B1618493 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol CAS No. 300358-31-0

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol

Cat. No. B1618493
CAS RN: 300358-31-0
M. Wt: 216.24 g/mol
InChI Key: GQTRGNQVUCOOHT-UHFFFAOYSA-N
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Description

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol, also known as HMP, is a complex organic compound with the molecular formula C11H12N4O . It is a yellow powder and has a molecular weight of 216.24 .


Synthesis Analysis

There are several methods to synthesize HMP, including the reaction of 2-amino-4,6-dimethylpyrimidine with salicylaldehyde in the presence of hydrazine hydrate, or the reaction of 2-hydroxy-4,6-dimethylpyrimidine with hydrazine hydrate and salicylaldehyde.


Molecular Structure Analysis

The molecular structure of HMP can be represented by the InChI code: 1S/C11H12N4O/c1-7-6-10(15-12)14-11(13-7)8-4-2-3-5-9(8)16/h2-6,16H,12H2,1H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

HMP is a yellow solid with a molecular weight of 216.24 g/mol . It has a density of 1.41 g/cm3 and a boiling point of 563.5°C at 760 mmHg. HMP is unstable in aqueous solutions and can decompose rapidly under acidic or basic conditions, releasing toxic gas. It is a weak acid with a pKa value of 8.3, and it can form coordination compounds with transition metals.

Scientific Research Applications

Synthesis and Characterization

  • Erkin et al. (2015) explored the synthesis of compounds related to 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol, highlighting pathways for creating derivatives through reactions with phenols. The focus was on understanding fragmentation under electrospray ionization (Erkin et al., 2015).
  • Mohammad et al. (2017) synthesized various derivatives of 6-methyl 2-thiouracil, including compounds similar to 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol, to study their antibacterial activity (Mohammad et al., 2017).

Applications in Material Science

  • Abdallah et al. (2016) synthesized a hydrazide derivative related to 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol for use as a corrosion inhibitor in acid solutions, demonstrating its effectiveness in protecting mild steel (Abdallah et al., 2016).

Biological and Pharmaceutical Research

  • Lee et al. (2011) discussed the synthesis of 2-(2-aminopyrimidin-4-yl)phenol derivatives for potential antitumor applications. This research provides insight into the pharmaceutical potential of similar compounds (Lee et al., 2011).
  • Rahman et al. (2017) studied hydrazones similar to 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol for their selective fluorescent "turn on" chemo-sensing of Al3+ ions, indicating potential applications in bioimaging and metal ion detection (Rahman et al., 2017).

Chemical Properties and Reactions

  • Research by Yamanaka (1959) on compounds related to 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol examined their reactivity with nucleophilic reagents, providing fundamental insights into the chemical behavior of such compounds (Yamanaka, 1959).

Mechanism of Action

HMP has been found to exhibit several biological activities, including anticancer, antitumor, antimicrobial, antiviral, antioxidant, and anti-inflammatory activities. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as enhance the immune system’s response to viral infections.

properties

IUPAC Name

2-(4-hydrazinyl-6-methylpyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-6-10(15-12)14-11(13-7)8-4-2-3-5-9(8)16/h2-6,16H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTRGNQVUCOOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425245
Record name 6-(4-Hydrazinyl-6-methylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol

CAS RN

300358-31-0
Record name 6-(4-Hydrazinyl-6-methylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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